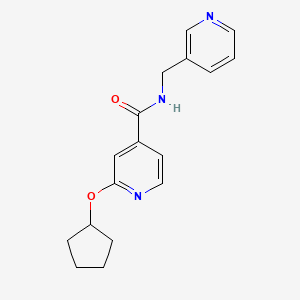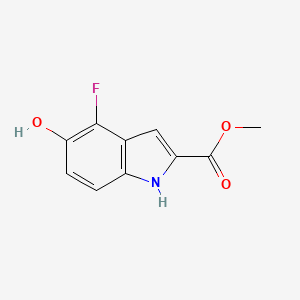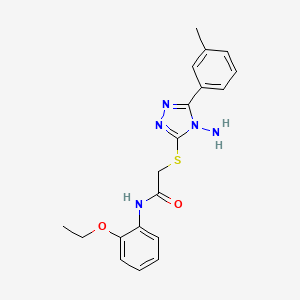
2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyloxy group, a pyridin-3-ylmethyl group, and an isonicotinamide moiety. Its molecular formula is C17H19N3O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-(cyclopentyloxy)pyridin-3-ylmethylamine. This intermediate is then reacted with isonicotinoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 2-(cyclopentyloxy)pyridin-3-ylmethylamine
- Isonicotinamide derivatives
Comparison
Compared to similar compounds, 2-(cyclopentyloxy)-N-(pyridin-3-ylmethyl)isonicotinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyloxy group provides steric hindrance, while the pyridin-3-ylmethyl and isonicotinamide moieties offer specific binding interactions with molecular targets.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
特性
IUPAC Name |
2-cyclopentyloxy-N-(pyridin-3-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(20-12-13-4-3-8-18-11-13)14-7-9-19-16(10-14)22-15-5-1-2-6-15/h3-4,7-11,15H,1-2,5-6,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXZCYIWLNXXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2485029.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2485033.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2485038.png)

![ethyl 2-(2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2485040.png)
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2485041.png)
![3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2485042.png)
![1-(2-((2-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2485043.png)

![Tert-butyl 4-{4-[(prop-2-enamido)methyl]-1h-1,2,3-triazol-1-yl}piperidine-1-carboxylate](/img/structure/B2485048.png)

![2-[4-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylphenyl]sulfanylphenyl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2485051.png)
